molecular formula C12H17F2N5 B11738306 1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11738306
M. Wt: 269.29 g/mol
InChI Key: PDBWDNQQLQQLAB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoromethyl group under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-3-5-18-8-10(9(2)16-18)7-15-11-4-6-19(17-11)12(13)14/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,17)

InChI Key

PDBWDNQQLQQLAB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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